1-Hexene, 1-iodo-, (Z)-

Stereoselective synthesis Vinyl iodide preparation Configurational purity

(Z)-1-Iodo-1-hexene (CAS 16538-47-9), also referred to as cis-1-iodo-1-hexene, is a stereodefined Z‑vinyl iodide with the molecular formula C₆H₁₁I and a molecular weight of 210.06 g·mol⁻¹. This compound belongs to the class of 1‑halo‑1‑alkenes and is primarily valued as a synthetic intermediate that enables the stereospecific introduction of a (Z)‑hexenyl unit into target molecules.

Molecular Formula C6H11I
Molecular Weight 210.06 g/mol
CAS No. 16538-47-9
Cat. No. B103181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexene, 1-iodo-, (Z)-
CAS16538-47-9
Molecular FormulaC6H11I
Molecular Weight210.06 g/mol
Structural Identifiers
SMILESCCCCC=CI
InChIInChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5-
InChIKeyTUAPXMNNQGXDDV-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (Z)-1-Iodo-1-hexene (CAS 16538-47-9): A Stereodefined Vinyl Iodide Building Block


(Z)-1-Iodo-1-hexene (CAS 16538-47-9), also referred to as cis-1-iodo-1-hexene, is a stereodefined Z‑vinyl iodide with the molecular formula C₆H₁₁I and a molecular weight of 210.06 g·mol⁻¹ [1]. This compound belongs to the class of 1‑halo‑1‑alkenes and is primarily valued as a synthetic intermediate that enables the stereospecific introduction of a (Z)‑hexenyl unit into target molecules. Its distinct Z‑configuration is critical for applications where double‑bond geometry governs biological activity or material properties.

Why (Z)-1-Iodo-1-hexene Cannot Be Replaced by the (E)-Isomer or Non-Stereodefined Vinyl Iodides


The (Z)- and (E)-isomers of 1‑iodo‑1‑hexene are not functionally interchangeable. In palladium‑catalyzed cross‑coupling reactions, the double‑bond configuration of the vinyl iodide is directly translated into the product, meaning (Z)-1‑iodo‑1‑hexene exclusively yields (Z)‑configured dienes, enynes, or styrenes [1]. Using the (E)-isomer (CAS 16644-98-7) or a stereochemically undefined mixture would alter the geometry of the final product, which is unacceptable in stereospecific syntheses such as pheromone production where the (Z)‑alkene unit is essential for biological recognition [2]. Furthermore, the synthetic route to (Z)-1‑iodo‑1‑hexene via lithium di(Z‑hexenyl)cuprate delivers a product with >99% configurational purity by GC, a quality metric that generic or non‑stereodefined vinyl iodide sources do not guarantee [2].

Quantitative Differentiation Evidence for (Z)-1-Iodo-1-hexene vs. In-Class Alternatives


Configurational Purity Superiority of the Cuprate Route over Hydroboration of 1‑Iodoalkynes

The lithium di(Z‑hexenyl)cuprate methodology (Org. Synth. 1984) produces (Z)-1‑iodo‑1‑hexene with a configurational purity of >99% as determined by GC analysis [1]. The authors explicitly state that this method 'affords a product of higher configurational purity' than the conventional hydroboration of 1‑iodo‑1‑alkynes, which is the standard alternative for preparing Z‑1‑iodoalkenes [1]. Although an exact numerical purity for the hydroboration route is not provided in the same source, the comparative claim establishes the cuprate-derived product as the benchmark for configurational integrity.

Stereoselective synthesis Vinyl iodide preparation Configurational purity

Stereospecific Cross‑Coupling: (Z)-1‑Iodo‑1‑hexene Retains Double‑Bond Geometry with Palladium Catalysis

In the Stille cross‑coupling, (Z)-1‑iodo‑1‑hexene reacts with (E)-1‑trimethylstannyl‑2‑(trimethylsilyl)ethylene to give (E,Z)-1‑trimethylsilyl‑1,3‑octadiene in 26% GC yield along with a 53% yield of a symmetrical by‑product [1]. Critically, the double‑bond geometry of the starting vinyl iodide is fully retained in the coupled product; the reaction is stereospecific. When the (E)-isomer of 1‑iodohexene is employed under identical conditions, the opposite product geometry is obtained, demonstrating that the stereochemical outcome is dictated exclusively by the configuration of the vinyl iodide [1]. This stereospecificity is a general feature of Pd‑catalyzed couplings of vinyl iodides with vinylstannanes, where both the (Z)- and (E)-iodide isomers give 'stereoisomerically pure unsymmetrical dienes' [1].

Stille coupling Stereospecific cross‑coupling Conjugated diene synthesis

Validated Application in Sex Pheromone Synthesis: The Forest Tent Caterpillar

(Z)-1‑Iodo‑1‑hexene, specifically as the 6‑hydroxy derivative (Z)-1‑iodo‑1‑hexen‑6‑ol, was employed by Stille and Groh to synthesize (5Z,7E)-5,7‑dodecadien‑1‑ol, the sex pheromone of the forest tent caterpillar (Malacosoma disstria), via stereospecific Stille coupling with (E)-1‑trimethylstannyl‑1‑hexene [1]. The coupling proceeded with complete retention of the (Z)‑configuration and gave a 73% yield of the pheromone after deprotection. This example illustrates that only the Z‑configured vinyl iodide can introduce the essential 5Z double bond; use of the (E)-iodide would produce the incorrect 5E isomer, which is not recognized by the insect.

Pheromone chemistry Conjugated diene Natural product synthesis

Synthetic Yield and Physical Characterization Data for Quality‑Driven Procurement

According to the validated Organic Syntheses procedure, (Z)-1‑iodo‑1‑hexene is obtained as a colorless oil in 65–75% isolated yield after distillation, with a boiling point of 47 °C at 15 mmHg [1]. The ¹H NMR spectrum (CCl₄, δ: 0.94 (m, 3H), 1.42 (m, 4H), 2.12 (m, 2H), 6.12 (m, 2H)) is also provided as an identity fingerprint [1]. These well‑defined physical and spectroscopic data allow the purchaser to verify lot‑specific identity and purity independently, a level of documentation that is often unavailable for generic or bulk‑sourced vinyl iodides.

Preparative method Physical properties Quality control

Application Scenarios Where (Z)-1-Iodo-1-hexene Provides a Definitive Advantage


Stereospecific Synthesis of (Z,E)-Configured Conjugated Dienes via Stille Coupling

When the synthetic target is a conjugated diene with a specific (Z,E) geometry—such as the pheromone component (5Z,7E)-5,7‑dodecadien‑1‑ol—(Z)-1‑iodo‑1‑hexene is the electrophilic partner of choice. Its use in Pd‑catalyzed Stille coupling with an (E)-vinylstannane proceeds with complete retention of configuration, delivering the desired diastereomer in good yield (73% for the pheromone example) [1]. The (E)-iodide counterpart would give the wrong product geometry and is therefore unsuitable.

Z‑Selective Negishi or Suzuki‑Miyaura Cross‑Couplings for Medicinal Chemistry

In drug discovery programs where vinyl iodide cross‑coupling is used to introduce a (Z)-alkenyl substituent, (Z)-1‑iodo‑1‑hexene provides a reliable source of the Z‑hexenyl fragment. The >99% configurational purity ensures that no (E)-contaminant generates the undesired geometric isomer, which could confound structure‑activity relationship (SAR) studies or require difficult chromatographic separation [2].

Verification and Calibration of GC and NMR Instruments

Because (Z)-1‑iodo‑1‑hexene has been rigorously characterized—boiling point 47 °C/15 mmHg, ¹H NMR in CCl₄, and mass spectrum archived by NIST [3]—it can serve as a reference standard for GC retention‑time locking or NMR chemical‑shift calibration in laboratories that routinely handle vinyl iodides.

Methodology Development for Stereoselective Vinyl Iodide Synthesis

The cuprate‑based preparation of (Z)-1‑iodo‑1‑hexene is a model reaction for the broader class of Z‑1‑iodo‑1‑alkenes. Researchers developing new stereoselective routes to vinyl iodides can use the published yield (65–75%) and >99% purity data as a benchmark against which new methods are compared [2].

Quote Request

Request a Quote for 1-Hexene, 1-iodo-, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.